molecular formula C13H11FN2O4S B12110350 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid

Katalognummer: B12110350
Molekulargewicht: 310.30 g/mol
InChI-Schlüssel: ZQOHNAZSGUOVTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid is a complex organic compound that features a fluorine atom, a pyridine ring, and a sulfamoyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the pyridine derivative. One common method involves the reaction of 4-fluorobenzoic acid with pyridine-3-methanol in the presence of a sulfamoylating agent such as chlorosulfonic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the sulfamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}benzoic acid
  • 4-Fluoro-3-{[(pyridin-4-yl)methyl]sulfamoyl}benzoic acid
  • 4-Chloro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid

Uniqueness

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H11FN2O4S

Molekulargewicht

310.30 g/mol

IUPAC-Name

4-fluoro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H11FN2O4S/c14-11-4-3-10(13(17)18)6-12(11)21(19,20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18)

InChI-Schlüssel

ZQOHNAZSGUOVTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.